molecular formula C20H19NO4S2 B2925713 (Z)-5-(2,4-dimethoxybenzylidene)-3-(4-hydroxyphenethyl)-2-thioxothiazolidin-4-one CAS No. 900135-08-2

(Z)-5-(2,4-dimethoxybenzylidene)-3-(4-hydroxyphenethyl)-2-thioxothiazolidin-4-one

Cat. No. B2925713
CAS RN: 900135-08-2
M. Wt: 401.5
InChI Key: JOTYBUTWKMOKDC-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-(2,4-dimethoxybenzylidene)-3-(4-hydroxyphenethyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity : A number of studies have synthesized derivatives of thioxothiazolidinones, including compounds similar to the one , and have evaluated them for their antimicrobial properties. For instance, (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid and its derivatives were synthesized and showed good to moderate activity against various bacterial strains, comparable to standard drugs like Ampicillin and Ciprofloxacin in some cases (N. PansareDattatraya & S. Devan, 2015).

  • Supramolecular Structures : Research has also focused on the supramolecular structures of thioxothiazolidinones. Studies have explored the hydrogen-bonded dimers, chains of rings, and sheet formations in these compounds, providing insights into their chemical and physical properties (P. Delgado et al., 2005).

  • Anticancer Evaluation : There's ongoing research into the potential anticancer properties of thioxothiazolidinone derivatives. A study found that certain derivatives showed significant anticancer activity, with one particular compound being the most active against cancer agents, suggesting potential applications in cancer therapy (A. Deep et al., 2016).

  • Photodynamic Therapy Application : Some derivatives have been investigated for their properties relevant to photodynamic therapy, a treatment method for cancer. These studies have looked at the photochemical and photophysical properties of these compounds, indicating their potential use in cancer treatment (M. Pişkin et al., 2020).

  • Xanthine Oxidase Inhibitory Properties : The inhibitory activity against xanthine oxidase, an enzyme involved in human metabolism, has been another area of research. This suggests potential applications in treating diseases like gout or certain types of kidney stones (Zaklina Smelcerovic et al., 2015).

properties

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-24-16-8-5-14(17(12-16)25-2)11-18-19(23)21(20(26)27-18)10-9-13-3-6-15(22)7-4-13/h3-8,11-12,22H,9-10H2,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTYBUTWKMOKDC-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=C(C=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(2,4-dimethoxybenzylidene)-3-(4-hydroxyphenethyl)-2-thioxothiazolidin-4-one

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